molecular formula C11H15NO5 B1384007 Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid CAS No. 2143005-97-2

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid

Cat. No. B1384007
M. Wt: 241.24 g/mol
InChI Key: RELFDNOBWJZZIC-UHFFFAOYSA-N
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Description

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid, more commonly known as Azane, is an organic compound that has been studied extensively for its various biochemical and physiological effects. Azane is a derivative of the benzodioxole family, and is composed of a benzene ring with two oxygen atoms attached. Azane has been used in a variety of scientific research applications, such as in the synthesis of other compounds and as a tool for studying the effects of drugs on the body.

Scientific Research Applications

Effects on Gene Expression

One area of research focuses on compounds like 5-Aza-2′-deoxycytidine (AzaD), which is known for its ability to activate methylated and silenced genes through promoter demethylation. While the primary compound is not directly mentioned, the research on AzaD highlights the complex mechanisms by which such compounds can influence gene expression, potentially offering insights into how related compounds might behave (R. S. Seelan et al., 2018).

Synthesis and Applications of Azines

Another relevant study provides a general survey of the chemistry of azines, discussing synthesis, properties, applications, and reactivity (J. Safari & Soheila Gandomi-Ravandi, 2014). This research might offer foundational knowledge applicable to understanding the broader class of compounds to which "Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid" belongs.

Metabolism and Toxicity

Research on the metabolism and toxicity of compounds such as 2-methylpropene (isobutene) reviews metabolic pathways and potential toxic effects in humans and animals. This type of study is essential for understanding the safety profile of chemical compounds used in scientific research and their environmental impact (M. Cornet & V. Rogiers, 1997).

properties

IUPAC Name

azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5.H3N/c1-11(2,10(12)13)16-7-3-4-8-9(5-7)15-6-14-8;/h3-5H,6H2,1-2H3,(H,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFDNOBWJZZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC2=C(C=C1)OCO2.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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